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TTT-3002 Kinase Specificity Profile

TTT-3002 is a small molecule kinase inhibitor of the indolocarbazole class with a molecular weight of 465

g/mol [1]. The table below summarizes its published inhibitory activity (ICso) against various kinases.

Table 1: Documented Kinase Inhibition Profile of TTT-3002

Kinase Target ICso0 Value Experimental Context /| Notes
FLT3/ITD 0.1-0.25nM[1] Human FLT3/ITD mutant leukemia cell lines.
(autophosphorylation)
FLT3/ITD (cell proliferation) 0.49 - 0.92 nM MTT assay in FLT3/ITD mutant cell lines.
[1]
FLT3/D835Y Potent activity Active against this common activation loop
[1] mutation.
FLT3/F691L Potent activity Active against this "gatekeeper" resistance
[2] mutation.
LRRK2 (Wild-Type) 0.70 nM [3] In vitro kinase assay using LRRKtide substrate.
LRRK2 (G2019S) 0.70 nM [3] PD-associated mutation in the kinase domain.
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Kinase Target ICs0 Value Experimental Context /| Notes
LRRK2 (R1441C) 1.2 nM [3] PD-associated mutation outside the kinase
domain.

Key Findings on Specificity:

¢ High Potency for FLT3: TTT-3002 was reported as one of the most potent FLT3 inhibitors
discovered to date at the time of publication, with picomolar ICso values against FLT3/ITD
autophosphorylation and cell proliferation [1].

¢ Activity Against Resistance Mutations: It demonstrated activity against a broad spectrum of FLT3
activating point mutations (like D835Y) and mutations that confer resistance to other TKis (like
F691L), which are often ineffective against these variants [2].

¢ Unexpected Potency for LRRK2: Profiling against a panel of 140 kinases revealed that TTT-3002
has high affinity for LRRK2, with sub-nanomolar ICso values. At a low concentration (1 nM), it
inhibited only a few kinases to more than 70%, suggesting a degree of selectivity at very low
concentrations, though this selectivity decreased at higher concentrations (above 10 and 100 nM) [3].

Comparison with Other Kinase Inhibitors

The following table compares TTT-3002 with other FLT3 inhibitors based on the studied preclinical data.

Table 2: Preclinical Comparison of TTT-3002 with Other FLT3 Inhibitors

Inhibit Key FLT3 Documented Resistance & Notable Preclinical
nhibitor
Targets Limitations (in studied models) Advantages of TTT-3002

| TTT-3002 | ITD, D835Y, F691L [2] | N/A (Investigational compound) | - Potent against key resistance
mutations (F691L, D835) [2].

e Only moderate human plasma protein binding [2]. | | Quizartinib (AC220) | ITD [2] | Inactive against
D835Y and other TKD mutations [2]. | Superior activity against TKD mutations [2]. | | Sorafenib | ITD
[2] | Inactive against D835Y and other TKD mutations [2]. | Superior activity against TKD mutations
[2]. | | Midostaurin (PKC412) | ITD, some PMs [2] | Selection of N676K resistance mutation [2]. |
Potent activity against N676K mutation [2]. | | Crenolanib | ITD, D835 mutations [2] | Inactive against
F691L gatekeeper mutation [2]. | Active against F691L gatekeeper mutation [2]. | | Lestaurtinib
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(CEP-701) | ITD [2] | High human plasma protein binding, reducing free active drug [2]. | Lower
plasma protein binding, potentially better bioavailability [2]. |

Key Experimental Protocols Cited

The data in this guide comes from standard preclinical methodologies:

¢ In Vitro Kinase Inhibition: ICso values for FLT3 autophosphorylation were determined by treating
FLT3/ITD mutant leukemia cell lines with TTT-3002, followed by immunoprecipitation of FLT3 and
Western blotting with a phospho-tyrosine antibody [1]. LRRK2 ICso was measured using recombinant
LRRK2 protein and the substrate LRRKtide in in vitro kinase assays [3].

¢ Cell Proliferation Assays: The half-maximal inhibitory concentration for cell proliferation (ICso) was
measured using the MTT assay according to the manufacturer's instructions. Viable cell counts were
also measured by Trypan blue exclusion [1].

¢ Plasma Protein Binding Studies: Studies utilizing human plasma samples from healthy donors and
AML patients indicated that TTT-3002 is only moderately protein bound compared to several other
TKils (e.g., CEP-701), which was assessed by comparing ICso shifts in 100% human plasma versus
culture media [2].

¢ In Vivo Efficacy Models: Tumor burden and survival were evaluated in mouse models of FLT3-
associated AML, including Ba/F3-ITD and NUP98-HOXD13/ITD bone marrow transplantation models.
Mice were treated with TTT-3002 (e.g., 6 mg/kg, twice daily by oral gavage), and disease progression
was monitored [1].

Visualizing Key Signhaling Pathways

The diagram below illustrates the primary FLT3 signaling pathway targeted by TTT-3002, which is

constitutively activated by mutations in AML.

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3945863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3526163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3945863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3945863/
https://www.smolecule.com/products/s548056?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C U | e Specifications & Pricing

FLT3 Signaling Pathway in AML
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This diagram shows how FLT3 mutations lead to constitutive activation of downstream pathways promoting

leukemia cell survival and proliferation, and the point of inhibition by TTT-3002 [1].

Interpretation Guide for Professionals

o Data Context: The exceptional potency (picomolar ICso) and promising activity against resistance
mutations are from in vitro and animal models. Translation to human clinical efficacy can be
influenced by factors like pharmacokinetics and toxicity not fully captured here.

¢ Dual Kinase Activity: The high potency against both FLT3 and LRRK2 is a notable feature of TTT-
3002. For FLT3-driven AML, off-target inhibition of LRRK2's physiological roles in the body would
require careful investigation for potential side effects.

¢ Plasma Protein Binding: The reported moderate plasma protein binding is a positive preclinical
indicator, suggesting a potentially higher fraction of free, active drug in patients compared to highly
bound inhibitors like lestaurtinib [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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